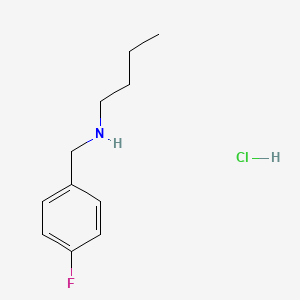

N-(4-Fluorobenzyl)-1-butanamine hydrochloride

Description

N-(4-Fluorobenzyl)-1-butanamine hydrochloride (CAS 1158765-75-3) is an organic amine salt with the molecular formula C₁₁H₁₅ClFN (FW: 215.70 g/mol). Its structure comprises a butanamine chain (four-carbon alkylamine) linked to a 4-fluorobenzyl group, with a hydrochloride counterion enhancing solubility and stability . The para-fluorine substituent on the benzyl ring contributes to its electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles. This compound is utilized in pharmaceutical research, particularly in studies targeting neurotransmitter receptors or enzyme modulation .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN.ClH/c1-2-3-8-13-9-10-4-6-11(12)7-5-10;/h4-7,13H,2-3,8-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOCNFFOICEAIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158765-75-3 | |

| Record name | Benzenemethanamine, N-butyl-4-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1158765-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-1-butanamine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with 1-butanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-1-butanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form primary amines or alcohols.

Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzyl ketone.

Reduction: Formation of 4-fluorobenzyl alcohol or 4-fluorobenzylamine.

Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Fluorobenzyl)-1-butanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-1-butanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Chlorobenzyl)-1-butanamine Hydrochloride (CAS 16183-40-7)

- Substituent : Chlorine (electron-withdrawing) in the ortho position.

- Molecular Formula : C₁₁H₁₅Cl₂N.

- Chlorine’s larger atomic radius and lower electronegativity (vs. fluorine) may alter electronic interactions with biological targets .

N-(4-Methylbenzyl)-1-butanamine Hydrochloride (CAS 16183-22-5)

- Substituent : Methyl (electron-donating) in the para position.

- Molecular Formula : C₁₂H₂₀ClN.

- Impact: The methyl group increases lipophilicity (logP ~2.8 vs. The electron-donating effect may weaken hydrogen-bonding interactions .

Variation in Amine Chain Length

N-(4-Chlorobenzyl)ethanamine Hydrochloride (CAS 102236-18-0)

- Chain Length : Ethylamine (two-carbon chain).

- Molecular Formula : C₉H₁₁Cl₂N.

- Impact: Shorter chains reduce hydrophobic interactions and conformational flexibility, likely diminishing binding to targets requiring extended alkyl interactions (e.g., monoamine transporters) .

(4-Phenylbutyl)methylamine Hydrochloride (CAS 148252-36-2)

- Chain Structure : Butyl chain directly bonded to a methylamine and phenyl group.

- Molecular Formula : C₁₁H₁₈ClN.

- Impact : The phenyl group enhances hydrophobicity (logP ~3.1), favoring CNS penetration but increasing metabolic instability via cytochrome P450 oxidation .

Pharmacological and Physical Properties

Research Findings and Structure-Activity Relationships (SAR)

- Chain Length: Butanamine’s four-carbon chain optimizes interactions with hydrophobic pockets in enzymes/receptors, as seen in analogues of monoamine reuptake inhibitors .

- Substituent Position : Para-substitution minimizes steric clashes and maximizes electronic effects, whereas ortho-substitution disrupts planar binding .

Biological Activity

N-(4-Fluorobenzyl)-1-butanamine hydrochloride is an organic compound belonging to the class of phenylmethylamines. Its structure includes a 4-fluorobenzyl group attached to a butanamine moiety, forming a hydrochloride salt. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 4-fluorobenzyl chloride with 1-butanamine in the presence of a base such as sodium hydroxide, often conducted in organic solvents like dichloromethane or toluene under reflux conditions. The product is then treated with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the benzyl group enhances binding affinity, which can lead to modulation of biological pathways. The exact mechanisms depend on the specific biological context in which the compound is studied.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

- Enzyme Interaction : The compound has been shown to interact with certain enzymes, influencing their activity and potentially altering metabolic pathways.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, affecting physiological responses.

Case Studies and Research Findings

- Antimicrobial Activity : Studies have demonstrated that derivatives of compounds similar to N-(4-Fluorobenzyl)-1-butanamine exhibit antimicrobial properties. For instance, related compounds were screened for antibacterial and antifungal activities against various strains, revealing significant effects against certain pathogens .

- Neuropharmacological Studies : Investigations into the neuropharmacological properties of phenylmethylamines have indicated that they can influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. In particular, compounds with similar structures have been evaluated for their effects on serotonin and dopamine receptors .

- Structure-Activity Relationship (SAR) : Research focusing on SAR has highlighted how modifications to the benzyl group influence biological activity. For example, substitutions at different positions on the benzyl ring can enhance or diminish receptor affinity and selectivity .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.